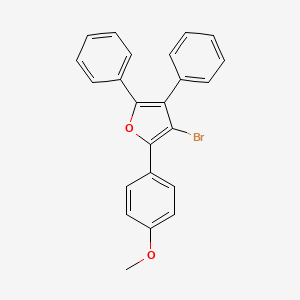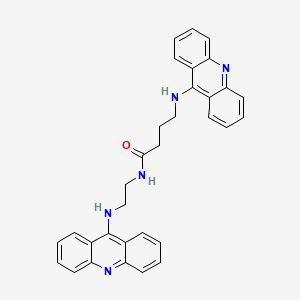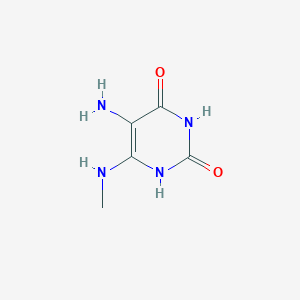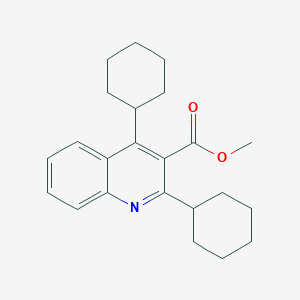
Methyl 2,4-dicyclohexylquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,4-dicyclohexylquinoline-3-carboxylate is a chemical compound with the molecular formula C23H29NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dicyclohexylquinoline-3-carboxylate typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by further functionalization. One common method is the Friedländer synthesis, which involves the condensation of aniline with a carbonyl compound containing reactive α-methylene functionality . The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,4-dicyclohexylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal and industrial applications .
Aplicaciones Científicas De Investigación
Methyl 2,4-dicyclohexylquinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to natural alkaloids.
Industry: It is utilized in the production of dyes, molecular sensors, and other functional materials
Mecanismo De Acción
The mechanism of action of Methyl 2,4-dicyclohexylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling. The compound’s structure allows it to bind to these targets, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-chloroquinoline-3-carboxylate
- 4-hydroxyquinoline-3-carboxylate
- Quinoline-3-carboxamide derivatives
Uniqueness
Methyl 2,4-dicyclohexylquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it may exhibit enhanced stability, solubility, and bioactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
753487-76-2 |
|---|---|
Fórmula molecular |
C23H29NO2 |
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
methyl 2,4-dicyclohexylquinoline-3-carboxylate |
InChI |
InChI=1S/C23H29NO2/c1-26-23(25)21-20(16-10-4-2-5-11-16)18-14-8-9-15-19(18)24-22(21)17-12-6-3-7-13-17/h8-9,14-17H,2-7,10-13H2,1H3 |
Clave InChI |
RTBHRMMMSSKGKN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C2=CC=CC=C2N=C1C3CCCCC3)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


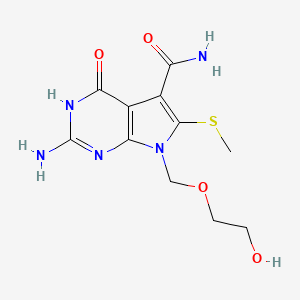
![2,2'-{[4-(6-Amino-9h-purin-9-yl)phenyl]imino}diethanol](/img/structure/B12909901.png)
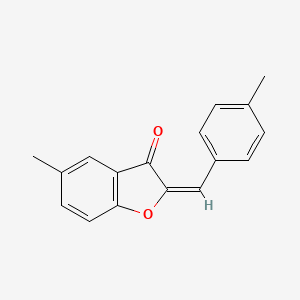
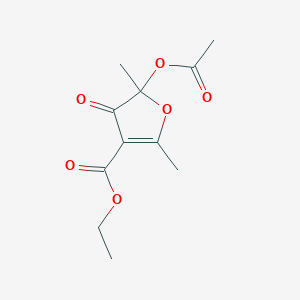
![2-[[5,6-Dichloro-1-methyl-2-benzimidazolyl]amino]-6-methyl-4-pyrimidinol](/img/structure/B12909918.png)





